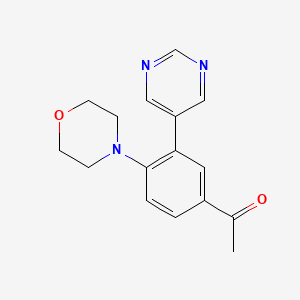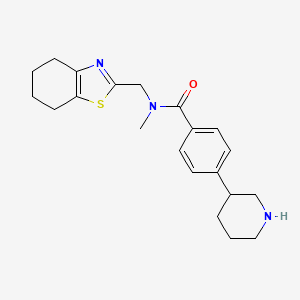
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, also known as DFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMP is a phosphonate ester that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from carrying out its normal function. The mechanism of action of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the formation of a covalent bond between the phosphonate group of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate and the active site of the enzyme. This bond stabilizes the enzyme in its inactive state, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and modulation of neurotransmitter levels. 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its high potency as an enzyme inhibitor, its selectivity for certain enzymes, and its ability to be easily synthesized in high yields. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, including the development of more selective inhibitors for specific enzymes, the investigation of its potential therapeutic applications, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate in combination with other compounds may provide new insights into the regulation of various biological processes. Overall, 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a valuable tool for scientific research, and its potential applications are vast and varied.
Métodos De Síntesis
The synthesis of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the reaction between 3,5-dimethylphenol and N-(2-fluorophenyl)-P-methylphosphonamidic chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate. This synthesis method has been optimized to produce high yields of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate with high purity, making it a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been used in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, and their inhibition by 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has provided valuable insights into their function and regulation.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FNO2P/c1-11-8-12(2)10-13(9-11)19-20(3,18)17-15-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFPTZFAJTZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(2-Fluorophenyl)amino](methyl)phosphoryl}oxy)-3,5-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)

![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)
![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)




![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)
![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)
